Jaslanceoside B
Overview
Description
Jaslanceoside B is a natural product derived from plant sources, specifically from the genus Jasminum. It is a secoiridoid glycoside, which is a type of compound known for its diverse biological activities. The empirical formula of this compound is C26H30O14, and it has a molecular weight of 566.51 . This compound is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jaslanceoside B involves multiple steps, starting from the extraction of the compound from plant sources. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction to isolate the crude extract containing this compound.
Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.
Characterization: The purified compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial-scale production would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Jaslanceoside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Jaslanceoside B has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Jaslanceoside B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Jasminoside: Another secoiridoid glycoside from the same genus, known for its similar biological activities.
Dianchinenoside B: A related compound with similar structural features and biological properties.
Alcesefoliside: Another secoiridoid glycoside with comparable therapeutic potential.
Uniqueness: Jaslanceoside B is unique due to its specific structural features and the combination of biological activities it exhibits. Its potential therapeutic applications and the ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(4S,5Z,6S)-5-[2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethylidene]-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O14/c1-36-20(30)10-16-15(8-9-37-19(29)7-4-13-2-5-14(28)6-3-13)25(38-12-17(16)24(34)35)40-26-23(33)22(32)21(31)18(11-27)39-26/h2-8,12,16,18,21-23,25-28,31-33H,9-11H2,1H3,(H,34,35)/b7-4+,15-8-/t16-,18+,21+,22-,23+,25-,26-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEVYVDQMTWJNV-HOPHSATRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C\COC(=O)/C=C/C2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347048 | |
Record name | Jaslanceoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188300-82-5 | |
Record name | Jaslanceoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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